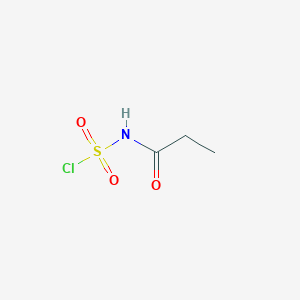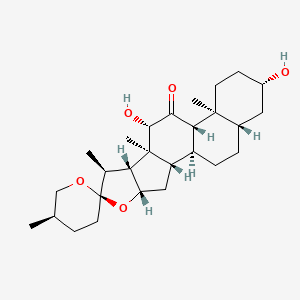
2-Hydroxyethyl 4-(dimethylamino)benzoate
概要
説明
2-Hydroxyethyl 4-(dimethylamino)benzoate is an organic compound with the molecular formula C11H15NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-hydroxyethyl ester group, and the para position of the benzene ring is substituted with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(Dimethylamino)benzoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity .
化学反応の分析
Types of Reactions
2-Hydroxyethyl 4-(dimethylamino)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxyethyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxyethyl 4-(dimethylamino)benzoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets and pathways .
類似化合物との比較
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar structure but with an ethyl ester group instead of a hydroxyethyl ester group.
Octyl 4-(dimethylamino)benzoate: Contains an octyl ester group, used in sunscreen formulations.
Methyl 4-(dimethylamino)benzoate: Features a methyl ester group, used in various chemical applications
Uniqueness
2-Hydroxyethyl 4-(dimethylamino)benzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The hydroxyethyl ester group enhances its solubility in water and other polar solvents, making it suitable for various applications in aqueous environments .
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-hydroxyethyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C11H15NO3/c1-12(2)10-5-3-9(4-6-10)11(14)15-8-7-13/h3-6,13H,7-8H2,1-2H3 |
InChIキー |
NAEJEHRMNNEDJO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Benzo[b]thiophen-5-yl)propan-1-one](/img/structure/B8482101.png)


![2-(4-(1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)butanenitrile](/img/structure/B8482121.png)


![Carbamic acid,n-[2-amino-5-(dimethylamino)-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8482137.png)



